Many synthesized compounds containing the imidazolidine moiety, along with various benzoyl derivatives, have displayed potent antimicrobial activity against a range of bacterial and fungal strains []. Specifically, some derivatives showed promising activity against P. aeruginosa, B. cereus, S. aureus, and C. albicans, with potencies comparable to standard antimicrobial drugs like cefotaxime, piperacillin, and nystatin []. This suggests that 1-benzoyl-3-(methylsulfonyl)imidazolidine and its analogs could be further explored for developing novel antimicrobial agents.
One study highlighted the significant anticancer potential of 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, exhibiting a 100% tumor growth suppression in ovarian cancer xenografts in mice []. Although not directly containing the methylsulfonyl group, this finding underscores the potential of compounds with similar structural features, like 1-benzoyl-3-(methylsulfonyl)imidazolidine, to be investigated for anticancer activity.
Research indicates that hydrazone derivatives incorporating an imidazolidine ring demonstrate potent acetylcholinesterase (AChE) inhibitory activity []. This inhibition is a key target for managing Alzheimer's disease. While the specific compound studied in the paper differs in substituents, it suggests that 1-benzoyl-3-(methylsulfonyl)imidazolidine could be investigated for similar activity, especially given that the benzoyl group, similar to the dimethoxy substituent in the studied compound, might enhance binding to AChE.
Compounds containing both benzoyl and methylsulfonyl groups, such as the 4-benzoyl pyrazole derivatives described in [4-benzoyl pyrazole compound with herbicidal activity] [], have shown promising herbicidal activity against various weeds. This points towards the potential application of 1-benzoyl-3-(methylsulfonyl)imidazolidine and its derivatives as herbicides. The structural diversity offered by modifying substituents on the benzoyl and imidazolidine rings provides opportunities for optimizing herbicidal activity and selectivity.
The Na+/H+ exchanger (NHE) has been identified as a potential therapeutic target for various cardiovascular diseases. Several studies have highlighted the cardioprotective effects of benzoylguanidine-based NHE inhibitors, particularly in limiting infarct size during myocardial ischemia-reperfusion injury [, ]. Although 1-benzoyl-3-(methylsulfonyl)imidazolidine is not a guanidine derivative, its structural similarity, particularly the presence of the benzoyl group, suggests that it could be explored for potential NHE inhibitory activity.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3